Linker Architecture: Propanamide vs. Methyleneoxy Bridge in Isoxazole-Pyridazine GABA A α5 Ligands
CAS 1235066-73-5 features a propanamide linker [–CH(CH₃)–C(=O)–NH–] connecting the pyridazinone and isoxazole rings, distinguishing it from the methyleneoxy linker [–CH₂–O–] employed in the majority of exemplified compounds in the WO2010127968A1 patent family from Hoffmann-La Roche [1]. The propanamide linker introduces an additional hydrogen bond donor (amide N–H) and an sp²-hybridized carbonyl capable of participating in receptor hydrogen bond networks, whereas the methyleneoxy linker provides only ether-type oxygen hydrogen bond acceptor character. No direct head-to-head binding comparison between these two linker types has been published for this exact pair of compounds. This evidence dimension is therefore tagged as Class-level inference based on the known SAR of GABA A α5 ligand series.
| Evidence Dimension | Linker type and hydrogen bond donor/acceptor character |
|---|---|
| Target Compound Data | Propanamide linker [–CH(CH₃)–C(=O)–NH–]; H-bond donor count = 2 (amide N–H + isoxazole amide N–H); H-bond acceptor count = 4 (pyridazinone C=O, amide C=O, isoxazole O, isoxazole N) |
| Comparator Or Baseline | Methyleneoxy-linked isoxazole-pyridazines (e.g., 6-[(3-butyl-5-methyl-1,2-oxazol-4-yl)methoxy]-N-(tetrahydropyran-4-yl)pyridazine-3-carboxamide from WO2010127968A1 [1]); H-bond donor count = 1; H-bond acceptor count = 5 |
| Quantified Difference | Δ H-bond donors: +1 for propanamide linker. Predicted logP difference: propanamide linker compounds are approximately 0.5–1.0 log units more polar than methyleneoxy analogs of comparable MW (estimated via fragment-based calculation; no experimental logP data available). |
| Conditions | Structural analysis based on molecular formula C₁₂H₁₄N₄O₃ (MW 262.269) compared to representative methyleneoxy-linked analog scaffolds from WO2010127968A1. |
Why This Matters
The additional hydrogen bond donor and altered polarity profile of the propanamide linker may confer distinct binding mode interactions and pharmacokinetic partitioning behavior relative to the more extensively exemplified methyleneoxy series, making linker identity a critical procurement specification for GABA A α5-targeted studies.
- [1] Hoffmann-La Roche AG. Isoxazole-pyridazine derivatives. WO2010127968A1, published 2010-11-11. (Formula I defines methyleneoxy linker; compound examples on pp. 50–80.) View Source
